methyl bicyclo[4.1.0]heptane-3-carboxylate
CAS No.: 54376-68-0
Cat. No.: VC12019496
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54376-68-0 |
|---|---|
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | methyl bicyclo[4.1.0]heptane-3-carboxylate |
| Standard InChI | InChI=1S/C9H14O2/c1-11-9(10)7-3-2-6-4-8(6)5-7/h6-8H,2-5H2,1H3 |
| Standard InChI Key | JVULLTWHNXNGSK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCC2CC2C1 |
| Canonical SMILES | COC(=O)C1CCC2CC2C1 |
Introduction
Chemical Structure and Molecular Properties
Methyl bicyclo[4.1.0]heptane-3-carboxylate belongs to the bicyclo[4.1.0]heptane family, featuring a seven-membered ring system comprising a cyclohexane ring fused to a cyclopropane ring. The ester functional group at position 3 introduces polarity and reactivity distinct from simpler bicyclic hydrocarbons.
Molecular Formula and Weight
The molecular formula is C₁₀H₁₆O₂, derived from the parent carboxylic acid (C₉H₁₄O₂) through esterification with methanol. The molecular weight is 168.23 g/mol, calculated as follows:
Structural Features
The bicyclo[4.1.0]heptane system imposes significant strain due to the cyclopropane ring, influencing both physical properties and chemical reactivity. The ester group at position 3 adopts a pseudo-equatorial orientation to minimize steric hindrance .
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | Methyl bicyclo[4.1.0]heptane-3-carboxylate |
| Molecular Formula | C₁₀H₁₆O₂ |
| Molecular Weight | 168.23 g/mol |
| Boiling Point | Not reported (estimated >200°C) |
| Solubility | Low in water; soluble in organic solvents |
Synthesis and Preparation Methods
The synthesis of methyl bicyclo[4.1.0]heptane-3-carboxylate typically involves two stages: (1) construction of the bicyclic framework and (2) esterification of the carboxylic acid precursor.
Bicyclo[4.1.0]heptane Core Formation
The bicyclo[4.1.0]heptane system is commonly synthesized via Diels-Alder reactions or cyclopropanation strategies:
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Diels-Alder Approach: Reaction of a diene with a cyclopropane-containing dienophile yields the bicyclic structure. For example, cyclohexadiene reacts with methyl acrylate under high pressure to form the bicyclo[4.1.0] framework .
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Cyclopropanation: Transition metal-catalyzed cyclopropanation of cyclohexene derivatives introduces the strained three-membered ring. Rhodium(II) catalysts are effective for this transformation .
Esterification of the Carboxylic Acid Precursor
The carboxylic acid at position 3 is esterified using methanol and an acid catalyst (e.g., sulfuric acid):
This reaction typically proceeds at 60–80°C with yields exceeding 85% .
Reactivity and Chemical Transformations
The ester group and strained bicyclic system enable diverse reactivity:
Hydrolysis and Transesterification
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Acidic Hydrolysis: Reverts the ester to the carboxylic acid, useful for further functionalization.
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Transesterification: Reacts with higher alcohols (e.g., ethanol) to yield alternative esters, facilitated by titanium tetraalkoxides .
Ring-Opening Reactions
The cyclopropane ring undergoes selective ring-opening under catalytic hydrogenation or oxidative conditions:
This reaction is critical for accessing linear derivatives for pharmaceutical applications .
Applications in Organic Synthesis
Methyl bicyclo[4.1.0]heptane-3-carboxylate serves as a versatile intermediate:
Building Block for Natural Product Synthesis
The strained ring system mimics terpene derivatives, enabling syntheses of sesquiterpenes and diterpenes. For example, it has been used in the total synthesis of (−)-α-pinene analogs .
Polymer Chemistry
Incorporating the bicyclic ester into polymers enhances thermal stability. Copolymers with ethylene exhibit glass transition temperatures (Tg) exceeding 120°C .
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